Millecrone B
Description
Contextualization within Marine Chemical Ecology
Marine chemical ecology investigates the chemical interactions between marine organisms and their environment. frontiersin.org A significant aspect of this field is the study of chemical defense mechanisms, where organisms produce or acquire chemical compounds to deter predators. nih.gov Nudibranchs, which are soft-bodied, shell-less molluscs, are well-known for sequestering defensive chemicals from their dietary sources, such as sponges and soft corals. journals.co.za
Millecrone B is directly linked to this ecological strategy. It has been identified as a sequestered metabolite in the dorid nudibranch Leminda millecra. journals.co.zanih.gov Research has shown that L. millecra obtains this compound from its diet, which includes specific octocorals. researchgate.net Specifically, analysis of the nudibranch's stomach contents and extracts of its potential prey identified the gorgonian Leptogorgia palma as the source of this compound. researchgate.netmdpi.com This dietary sequestration showcases a fascinating predator-prey dynamic where the predator adopts the chemical defenses of its prey. nih.gov
Classification as a Sesquiterpenoid Compound
This compound belongs to the large and structurally diverse class of terpenoids, specifically classified as a sesquiterpenoid. journals.co.zanaturalproducts.net Sesquiterpenoids are composed of three isoprene (B109036) units and have the molecular formula C15H24. mdpi.com The chemical structure of this compound is based on the aromadendrane skeleton, a tricyclic sesquiterpenoid framework. naturalproducts.net Its molecular formula is C15H22O. naturalproducts.net The classification of this compound highlights the chemical diversity found within marine ecosystems, where terpenoids play a significant role in ecological interactions. mdpi.com
Table 1: Chemical Classification of this compound
| Category | Classification | Source |
|---|---|---|
| Pathway | Terpenoids | naturalproducts.net |
| Super Class | Sesquiterpenoids | naturalproducts.net |
| Class | Aromadendrane sesquiterpenoids | naturalproducts.net |
| Molecular Formula | C15H22O | naturalproducts.net |
Overview of Research Trajectories for this compound
The scientific investigation of this compound has followed a logical trajectory, beginning with its discovery and characterization. Initial studies focused on the isolation of novel compounds from the South African nudibranch Leminda millecra, which led to the identification of this compound along with several related compounds. journals.co.zaresearchgate.net The structure of the compound was determined through spectroscopic analysis. researchgate.net
Following its initial discovery, research efforts shifted towards understanding its ecological origin. This involved surveying the nudibranch's potential octocoral prey, which successfully traced the source of this compound to the gorgonian Leptogorgia palma. researchgate.net
A third key area of research has been the evaluation of this compound's biological activity. Studies have shown that this compound possesses antibacterial properties. It has demonstrated inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.comrsc.org However, it was found to be inactive against the fungus Candida albicans. researchgate.netrsc.orgvliz.be These findings underscore the potential ecological role of this compound as a chemical defense agent.
Table 2: Research Findings on this compound
| Research Area | Finding | Organism(s) Studied | Source |
|---|---|---|---|
| Isolation & Structure | Isolated as a novel aromadendrane sesquiterpenoid. | Leminda millecra | journals.co.zaresearchgate.net |
| Ecological Origin | Sequestered from the diet; sourced from the gorgonian Leptogorgia palma. | Leminda millecra, Leptogorgia palma | researchgate.netmdpi.com |
| Biological Activity | Active against Staphylococcus aureus and Bacillus subtilis. | N/A | nih.govmdpi.comrsc.org |
| Biological Activity | Inactive against Candida albicans. | N/A | researchgate.netrsc.orgvliz.be |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1aS,7S,7aR,7bS)-1,1,4,7-tetramethyl-2,5,6,7,7a,7b-hexahydro-1aH-cyclopropa[e]azulen-3-one |
InChI |
InChI=1S/C15H22O/c1-8-5-6-10-9(2)12(16)7-11-14(13(8)10)15(11,3)4/h8,11,13-14H,5-7H2,1-4H3/t8-,11-,13-,14-/m0/s1 |
InChI Key |
FUIPJCVSKAWFTI-LDZXTUBUSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C(=O)C[C@H]3[C@@H]([C@@H]12)C3(C)C)C |
Canonical SMILES |
CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C |
Synonyms |
millecrone B |
Origin of Product |
United States |
Sources and Biogeographical Distribution of Millecrone B
Isolation from Marine Heterobranch Molluscs: Leminda millecra
Millecrone B was first isolated from the endemic Southern African nudibranch, Leminda millecra. ethernet.edu.et This marine heterobranch mollusc, belonging to the family Charcotiidae, is the sole representative of its family along the South African coast. ethernet.edu.et Initial studies on specimens collected off the Wild Coast of South Africa led to the identification of this compound, alongside other related sesquiterpenes. ethernet.edu.et Subsequent research on L. millecra specimens from Algoa Bay, approximately 500 km southwest of the Wild Coast, also yielded this compound, confirming its presence in different populations of this nudibranch. ethernet.edu.etacs.org In one study of 32 specimens collected in Algoa Bay, this compound was a major compound isolated. acs.orgjournals.co.za
Association with Coelenterate Prey Species
The presence of this compound in Leminda millecra is attributed to the nudibranch's diet, which consists of various octocorals. vliz.bersc.org Through the analysis of the nudibranch's gut contents and chemical screening of potential prey, specific coelenterate species have been identified as the dietary source of this compound. acs.orgrsc.org
Soft Corals: Alcyonium foliatum, Alcyonium valdiviae, and Alcyonium fauri
Analysis of the stomach contents of Leminda millecra revealed the presence of spicules from the soft corals Alcyonium foliatum and Alcyonium valdiviae. ethernet.edu.etrsc.orgmdpi.com This finding suggests that these species are part of the nudibranch's diet and are likely sources of the sequestered metabolites. ethernet.edu.etrsc.orgmdpi.com While direct isolation of this compound from A. foliatum and A. valdiviae has been linked to the nudibranch's consumption, further studies have more definitively traced other compounds. For instance, a gas chromatography-mass spectrometry (GC-MS) survey of potential octocoral prey in Algoa Bay identified the soft coral Alcyonium fauri as the source of a related compound, millecrone A. acs.orgresearchgate.netnih.govseaslugforum.net
Gorgonians: Leptogorgia palma
The same GC-MS survey that identified the source of millecrone A also pinpointed the gorgonian Leptogorgia palma as the producer of this compound. acs.orgresearchgate.netnih.govseaslugforum.net This sea fan, common in Algoa Bay, is a significant dietary component for L. millecra, which in turn sequesters this compound. journals.co.zaresearchgate.net
Other Associated Species: Capnella thyrsoidea
Spicules from another soft coral, Capnella thyrsoidea, have also been found in the gut of Leminda millecra. ethernet.edu.etrsc.orgmdpi.com This indicates that C. thyrsoidea is also a prey species for the nudibranch and a potential dietary source of the sequestered chemical compounds. vliz.bemdpi.comnih.gov
Geographical Collection Sites
The collection of organisms containing this compound has primarily been focused on the coast of Southern Africa. Leminda millecra specimens yielding the compound have been collected from the Wild Coast and Algoa Bay. ethernet.edu.etacs.orgjournals.co.za The associated prey species, including Alcyonium soft corals and the gorgonian Leptogorgia palma, are also found in these regions, particularly in Algoa Bay, which has been a key site for studying the chemical ecology of these marine invertebrates. acs.orgjournals.co.za
Table of Associated Species and Locations
| Organism | Classification | Role | Location(s) |
| Leminda millecra | Nudibranch | Sequesters this compound | Wild Coast, Algoa Bay (South Africa) ethernet.edu.etacs.orgjournals.co.za |
| Alcyonium foliatum | Soft Coral | Prey/Potential Source | South Africa ethernet.edu.etrsc.orgmdpi.com |
| Alcyonium valdiviae | Soft Coral | Prey/Potential Source | South Africa ethernet.edu.etrsc.orgmdpi.com |
| Alcyonium fauri | Soft Coral | Prey/Source of Millecrone A | Algoa Bay (South Africa) acs.orgresearchgate.netnih.govseaslugforum.net |
| Leptogorgia palma | Gorgonian | Prey/Source of this compound | Algoa Bay (South Africa) acs.orgresearchgate.netnih.govseaslugforum.net |
| Capnella thyrsoidea | Soft Coral | Prey/Potential Source | South Africa ethernet.edu.etrsc.orgmdpi.com |
Isolation and Structural Elucidation Methodologies for Millecrone B
Extraction and Chromatographic Purification Techniques
The journey to obtaining pure Millecrone B begins with its extraction from a biological source, typically followed by a series of purification steps. evitachem.com The initial step involves the use of organic solvents to extract the compound from the source material. evitachem.com
Following extraction, purification is primarily achieved through chromatographic techniques. These methods separate this compound from other metabolites present in the crude extract. High-Performance Liquid Chromatography (HPLC) is a key technique used in the final stages of purification to yield the pure compound. core.ac.uk
A general workflow for the extraction and purification of a natural product like this compound is outlined below:
| Step | Technique | Purpose |
| 1 | Solvent Extraction | To extract a mixture of compounds, including this compound, from the source organism. evitachem.com |
| 2 | Column Chromatography | To perform an initial separation of the compounds in the crude extract based on their differing affinities for the stationary and mobile phases. mdpi.com |
| 3 | High-Performance Liquid Chromatography (HPLC) | To achieve high-resolution separation and isolation of this compound from closely related compounds. core.ac.uk |
Spectroscopic Characterization Techniques
Once isolated, the precise chemical structure and stereochemistry of this compound are determined using a combination of powerful spectroscopic methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of organic molecules. outsourcedpharma.com For this compound, various NMR experiments are conducted to determine the connectivity of atoms and the relative arrangement of its stereocenters.
Key NMR parameters used in the structural elucidation of complex natural products include:
Chemical Shifts (¹H and ¹³C): These provide information about the electronic environment of each proton and carbon atom in the molecule. mdpi.com
Spin-Spin Coupling Constants (J-couplings): These values help to determine the connectivity and dihedral angles between adjacent protons, which is crucial for assigning the relative stereochemistry of different parts of the molecule. mdpi.com
The determination of relative configuration is a critical step in characterizing a molecule with multiple chiral centers. nih.gov It defines the spatial arrangement of atoms or groups at these centers relative to each other. libretexts.org Advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), can provide long-range structural information to assign the relative configuration even between distant stereocenters. nih.govnih.gov
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions. outsourcedpharma.com This data is used to determine the molecular weight and elemental composition of this compound.
High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy by measuring its exact mass. Fragmentation analysis within the mass spectrometer can also provide clues about the different structural components of the molecule. outsourcedpharma.com
The combination of NMR and MS data allows for the unambiguous determination of the structure of this compound. outsourcedpharma.com
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Provides information on the proton environment and connectivity. |
| ¹³C NMR | Reveals the number and type of carbon atoms. |
| COSY (Correlation Spectroscopy) | Shows proton-proton correlations. nih.gov |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. nih.gov |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, aiding in stereochemistry determination. mdpi.com |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. outsourcedpharma.com |
Biosynthetic Pathways and Chemical Ecology of Millecrone B
General Terpenoid Biosynthesis in Marine Organisms
Terpenoids, also known as isoprenoids, represent a vast and structurally diverse class of natural products. pnas.org In marine environments, these compounds are crucial for a variety of ecological interactions. researchgate.net Their biosynthesis follows fundamental pathways that are conserved across different domains of life, yet also exhibit unique adaptations in marine organisms. nih.gov
Mevalonate (B85504) (MVA) Pathway Contributions
The mevalonate (MVA) pathway is a key metabolic route for the production of terpenoid precursors in animals, including marine invertebrates. mdpi.com This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. mdpi.com In the cytoplasm of cells, the enzyme HMG-CoA reductase facilitates a critical step in this pathway, which also leads to the synthesis of cholesterol. mdpi.com For many marine animals, the MVA pathway is the primary source of the precursors required for the de novo biosynthesis of sesquiterpenes and other terpenoids. mdpi.commdpi.com
Role of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) as Precursors
Regardless of their origin from the MVA or MEP pathway, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the universal precursors for all terpenoids. mdpi.com The enzyme isopentenyl diphosphate isomerase interconverts IPP and DMAPP. mdpi.com These C5 units are then condensed in a head-to-tail fashion to create linear prenyl diphosphates of varying lengths. For sesquiterpenes like Millecrone B (a C15 compound), three of these five-carbon units are sequentially added together. This process begins with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP, C10), the precursor to monoterpenes. mdpi.com A subsequent addition of another IPP unit to GPP yields farnesyl pyrophosphate (FPP, C15), the direct precursor to all sesquiterpenes. mdpi.com
Involvement of Terpene Synthases
The remarkable diversity of terpenoid structures is primarily generated by a class of enzymes known as terpene synthases. nih.govmdpi.com These enzymes catalyze the conversion of the linear prenyl diphosphate precursors, such as FPP, into a vast array of cyclic and acyclic hydrocarbon skeletons. mdpi.com The reaction mechanisms of terpene synthases often involve complex carbocationic rearrangements, leading to the formation of the characteristic ring systems found in compounds like this compound. Following the action of terpene synthases, further structural modifications, such as oxidation, reduction, and isomerization, can occur, which are catalyzed by other "tailoring" enzymes, contributing to the final chemical structure of the natural product. nih.govmdpi.com
Origin of this compound in Leminda millecra
The presence of this compound in the arminacean nudibranch Leminda millecra is not a result of de novo biosynthesis by the sea slug itself. Instead, it is a clear example of chemical sequestration from its diet.
Dietary Sequestration Mechanisms
Leminda millecra, a species endemic to South Africa, is known to feed on various octocorals. nih.govresearchgate.net Chemical investigations of L. millecra have led to the isolation of this compound, along with other sesquiterpenoids like millecrone A and millecrols A and B. researchgate.netvliz.be Analysis of the stomach contents of this nudibranch revealed spicules from soft corals, indicating its dietary preferences. researchgate.net
De Novo Biosynthesis Considerations
De novo biosynthesis, the synthesis of complex molecules from simple precursors, is a fundamental process in living organisms. In the context of marine invertebrates, it represents the endogenous production of secondary metabolites. While many marine organisms acquire chemical defenses from their diet, some possess the remarkable ability to synthesize these compounds themselves. nih.gov Evidence for de novo biosynthesis can be inferred when a compound is present in an organism but absent from its known dietary sources. mdpi.com
In the case of this compound, while it is often associated with dietary acquisition, the possibility of de novo biosynthesis, at least in part, cannot be entirely dismissed and remains an area of scientific inquiry. The biosynthetic pathways for terpenoids, the class of compounds to which this compound belongs, are well-established, typically proceeding through the mevalonate or MEP/DOXP pathways to generate isoprene (B109036) units. These units are then assembled into the diverse skeletons of sesquiterpenoids, diterpenoids, and other terpenoid classes. For instance, the biosynthesis of the sesquiterpene polygodial in the nudibranch Dendrodoris limbata was one of the first confirmed cases of de novo synthesis in these mollusks. mdpi.com
The presence of this compound in organisms like the nudibranch Leminda millecra alongside other sesquiterpenes, some of which may be biosynthesized de novo, raises questions about the full metabolic capabilities of this species. journals.co.zamdpi.com Further investigation, potentially involving isotopic labeling studies, would be required to definitively determine if L. millecra or other organisms can produce this compound endogenously. Such studies would provide crucial insights into the evolution of chemical diversity and defense strategies in marine ecosystems.
Biotransformation Processes from Diet
The acquisition of chemical compounds from dietary sources is a widespread strategy among marine invertebrates for obtaining defensive metabolites. nih.gov This process often involves not just the simple sequestration of dietary compounds but also their modification through biotransformation. Organisms may modify sequestered compounds to enhance their potency, decrease their polarity for better storage, or create novel compounds with different biological activities. nih.gov
This compound has been isolated from the nudibranch Leminda millecra, and it is believed to be acquired from its diet, which includes soft corals like those of the genus Alcyonium and the gorgonian Leptogorgia palma. mdpi.commdpi.comscispace.com The same or similar compounds have been found in these potential dietary sources, providing strong evidence for dietary acquisition. mdpi.com For example, this compound, along with Millecrone A and other related sesquiterpenoids, has been identified in both L. millecra and the soft corals Alcyonium foliatum and A. valdiviae. mdpi.com
The process of biotransformation can be seen in how L. millecra handles these dietary compounds. The nudibranch may selectively accumulate certain compounds while metabolizing others. The presence of a suite of related compounds, such as Millecrone A, this compound, Millecrol A, and Millecrol B, within the nudibranch suggests that it may be modifying the initially ingested compounds. journals.co.zanih.gov This biotransformation could involve enzymatic reactions such as oxidation, reduction, or isomerization to produce the final array of metabolites stored in its tissues. This chemical manipulation allows the nudibranch to create a customized defensive arsenal (B13267) from the raw materials provided by its diet.
Ecological Function and Role in Marine Organism Interactions
Context of Chemical Defense against Predators and Competitors
Chemical ecology studies the role of chemical interactions in the relationships between organisms and their environment. chimia.chrutgers.edu In marine ecosystems, chemical defense is a crucial survival strategy, particularly for soft-bodied and slow-moving organisms like nudibranchs. nih.govpeerj.com These organisms often lack physical defenses and instead rely on an arsenal of secondary metabolites to deter predators and inhibit the growth of competitors. journals.co.zamdpi.com
This compound is considered to play a role in the chemical defense of the organisms that possess it. scispace.com The compound has demonstrated antibacterial activity, inhibiting the growth of Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.govrsc.org This antimicrobial property could protect the organism from pathogenic infections and also deter settlement of competing larvae on its body surface.
The primary defensive role of compounds like this compound is often as a feeding deterrent against predators such as fish and crustaceans. nih.gov While direct feeding deterrence assays specifically with this compound are not extensively reported, the context of its presence in aposematically colored (warningly colored) nudibranchs like Leminda millecra strongly suggests a defensive function. journals.co.za The storage of these unpalatable or toxic compounds in the mantle and other exposed body parts makes the nudibranch an undesirable meal for potential predators. journals.co.za
Underexplored Aspects of Ecological Activity
While the role of this compound in chemical defense is inferred from its biological activity and the ecology of its host organisms, many aspects of its ecological function remain underexplored. nih.govmdpi.comscispace.com The full spectrum of its activity against a wider range of marine predators and microbial pathogens has not been exhaustively studied. nih.gov
The ecological relevance of laboratory bioassays can sometimes be speculative if not conducted with sympatric (naturally co-occurring) predators. nih.gov Therefore, field-based studies are crucial to confirm the defensive role of this compound in its natural environment. Furthermore, the potential for this compound to have functions beyond direct defense is an open area of research. For instance, some marine natural products are involved in intraspecific communication, such as acting as pheromones for mating or aggregation. nih.gov Others can have antifouling properties, preventing the settlement of other organisms on their surfaces. nih.gov
The investigation into these less-understood ecological roles of this compound could reveal more complex and subtle interactions within the marine ecosystem. Understanding the full range of its bioactivity is essential for a complete picture of the chemical ecology of the organisms that utilize this compound. mdpi.comscispace.com
In Vitro Biological Activities and Mechanistic Investigations of Millecrone B
Antimicrobial Activity Studies
In vitro studies have been crucial in elucidating the antimicrobial potential of Millecrone B. These assessments have demonstrated its efficacy against certain bacterial strains while also highlighting its lack of activity against specific fungal pathogens, indicating a degree of selectivity in its biological action.
Research has established that this compound exhibits notable antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. mdpi-res.commdpi.com In disk diffusion assays, this compound was shown to be active against both of these bacterial species at a concentration of 50 µ g/disk . mdpi-res.commdpi.com Staphylococcus aureus is a significant human pathogen responsible for a variety of infections, while Bacillus subtilis is a soil-dwelling bacterium often used as a model organism in research. mdpi.comnih.govfrontiersin.orgmdpi.com The consistent activity against these two species underscores the potential of this compound as a selective antibacterial agent.
| Bacterial Strain | Type | Observed Activity (Disk Diffusion) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Active at 50 µg/disk | mdpi-res.commdpi.com |
| Bacillus subtilis | Gram-Positive | Active at 50 µg/disk | mdpi-res.commdpi.com |
In contrast to its effect on Gram-positive bacteria, this compound has been found to be inactive against the opportunistic fungal pathogen Candida albicans. mdpi-res.commdpi.com C. albicans is a major cause of fungal infections in humans, particularly in immunocompromised individuals. frontiersin.orgnih.govnih.gov The lack of activity against this fungus demonstrates the specificity of this compound's antimicrobial action. This is particularly interesting when compared to its structural relative, Millecrone A, which does inhibit the growth of C. albicans. mdpi-res.commdpi.com This differential activity highlights how minor structural variations within the millecrone family can lead to significant differences in biological targets.
Activity against Gram-Positive Bacteria: Staphylococcus aureus and Bacillus subtilis
Potential Mechanistic Insights from Broader Aromadendrane Sesquiterpenoid Research
While specific mechanistic studies on this compound are not extensively detailed in the current literature, insights can be drawn from research on the broader class of aromadendrane sesquiterpenoids. nih.govchemistryviews.org Sesquiterpenoids, in general, exert their antibacterial effects through various mechanisms. These can include the disruption of the bacterial cell wall or membrane, interference with protein synthesis by interacting with ribosomal subunits, disruption of nucleic acid replication, and interference with essential metabolic pathways.
Aromadendrane-type sesquiterpenoids are characterized by a unique tricyclic core structure, consisting of fused five-, seven-, and three-membered rings. nih.gov This complex architecture is believed to be key to their biological effects, which also include anti-inflammatory, antioxidant, and cytotoxic properties. nih.gov However, for many sesquiterpenoids, including the aromadendranes, the precise mode of action and specific molecular targets remain elusive and are an active area of investigation. chemistryviews.org The antibacterial activity of this compound likely stems from one or more of these established sesquiterpenoid mechanisms, though further research is required to pinpoint its exact cellular interactions.
Comparative Biological Activity with Related Millecrones and Millecrols
The antimicrobial activities of this compound become clearer when compared with those of related compounds isolated from the same or similar marine sources, such as Millecrone A and the Millecrols. mdpi-res.commdpi.com This comparison reveals a distinct structure-activity relationship among these closely related aromadendrane sesquiterpenoids.
Millecrone A shows effective antifungal activity, inhibiting the growth of Candida albicans at 50 µ g/disk , but its activity against bacteria like S. aureus is not reported to be as significant as this compound. mdpi-res.commdpi.com
This compound is active against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis at 50 µ g/disk but is inactive against Candida albicans. mdpi-res.commdpi.com
Millecrol B , another related compound, demonstrates a narrower spectrum of activity, inhibiting only Bacillus subtilis at the same concentration (50 µ g/disk ). mdpi.com
This comparative data suggests that subtle changes in the chemical structure, such as the oxidation state or substituent groups on the aromadendrane skeleton, profoundly influence the antimicrobial spectrum and potency of these natural products.
| Compound | Staphylococcus aureus | Bacillus subtilis | Candida albicans | Reference |
|---|---|---|---|---|
| Millecrone A | Inactive/Not Reported | Inactive/Not Reported | Active | mdpi-res.commdpi.com |
| This compound | Active | Active | Inactive | mdpi-res.commdpi.com |
| Millecrol B | Inactive/Not Reported | Active | Inactive/Not Reported | mdpi.com |
Chemical Synthesis and Analog Development for Millecrone B
Strategies for Total Synthesis of Millecrone B (Implied from general terpene synthesis research)
While a specific total synthesis for this compound has not been prominently documented, established strategies in the synthesis of complex terpenes and marine natural products provide a clear roadmap for its potential construction. escholarship.orgnih.gov The total synthesis of such molecules is a significant undertaking that drives the development of new chemical reactions and strategies. nih.govnih.gov
Key synthetic approaches applicable to a sesquiterpenoid structure like this compound would likely involve:
Convergent Synthesis: Modern synthetic routes often employ a convergent approach, where different fragments of the target molecule are prepared separately and then joined together at a late stage. nih.gov For this compound, this could involve synthesizing the core cyclic system and a side-chain fragment independently before their coupling.
Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are powerful tools for rapidly building the complex polycyclic core of terpenes. nih.govscielo.br This strategy could be envisioned for constructing the fused ring system present in this compound from simpler precursors.
Ring-Closing Metathesis (RCM): RCM has become a robust and flexible strategy for forming cyclic structures, particularly the medium-sized rings found in many marine meroterpenoids. This method offers a direct path to the core framework of molecules like this compound.
Biomimetic Polyene Cyclizations: Nature often constructs complex terpenoid skeletons through enzyme-catalyzed cyclizations of linear polyene precursors like farnesyl pyrophosphate. mdpi.com Laboratory syntheses can mimic this strategy using acid-promoted cyclizations to form the core carbocyclic structure, a method that has been successfully applied to related marine meroterpenoids. mdpi.commdpi.com
Strategic C-H Functionalization: Instead of carrying functional groups through a long synthesis, modern approaches often install them at later stages through the direct oxidation of carbon-hydrogen (C-H) bonds. This strategy would be highly relevant for introducing the hydroxyl and ketone functionalities onto the sesquiterpenoid skeleton of this compound.
Exploration of Synthetic Analogs and Derivatives (Contextual within marine natural product synthesis)
The development of synthetic analogs is crucial for exploring the therapeutic potential of a natural product. For this compound, several established strategies could be employed to generate a library of related compounds for biological testing.
Semi-synthesis from Natural Isolates: If this compound can be isolated in sufficient quantities, its existing functional groups (hydroxyl and ketone) serve as ideal handles for chemical modification. The hydroxyl group could be esterified or etherified, while the ketone could be reduced or converted to other functionalities.
Diversification of Synthetic Intermediates: A total synthesis route offers numerous opportunities to create analogs. By intercepting late-stage intermediates, chemists can introduce alternative building blocks or modify existing functionalities. mdpi.com For instance, if a key step involves coupling two fragments, different versions of one fragment could be used to generate a series of analogs. nih.govresearchgate.net
Modification of the Carbon Skeleton: Advanced synthetic strategies allow for the modification of the core ring structure itself. This could involve changing ring sizes, altering the fusion stereochemistry, or creating simplified versions of the natural product that are easier to synthesize but retain biological activity.
Replacing or Modifying Key Moieties: As seen in the development of other marine natural product analogs, replacing specific parts of the molecule, such as using different linkers or aromatic systems, can lead to compounds with improved properties. mdpi.com For this compound, this could involve modifications to its sesquiterpene core.
Structure-Activity Relationship (SAR) Studies through Analog Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the structure of a bioactive compound (a "lead") and assessing how these changes affect its biological activity. nih.govnih.gov This process helps to identify the key structural features—the pharmacophore—responsible for the compound's effects and guides the design of more potent and selective analogs. nih.govmdpi.com
For this compound, which has reported antibacterial activity, a SAR campaign would involve:
Synthesis of Analogs: A diverse set of analogs would be synthesized based on the strategies outlined in section 6.2. Modifications would target the hydroxyl group, the ketone, and the alkyl portions of the molecule.
Biological Screening: Each analog would be tested for its antibacterial activity, typically by determining its Minimum Inhibitory Concentration (MIC) against relevant bacterial strains like Staphylococcus aureus and Bacillus subtilis.
Data Analysis: The structural modifications are then correlated with the observed changes in biological activity.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs
| Compound | Modification from this compound | Hypothetical MIC vs. S. aureus (µg/mL) | SAR Implication |
|---|---|---|---|
| This compound | Parent Compound | 50 | Baseline activity. |
| Analog 1 | Hydroxyl group acetylated (-OH → -OAc) | >200 | A free hydroxyl group may be essential for activity. |
| Analog 2 | Ketone group reduced (=O → -OH) | 100 | The ketone is important, but not absolutely critical; its hydrogen bond accepting ability might be key. |
| Analog 3 | Isopropyl group removed | >200 | The lipophilic side chain is critical for activity, possibly for membrane interaction. |
| Analog 4 | Enantiomer of this compound | >200 | The specific stereochemistry of the molecule is crucial for its biological target interaction. |
This table is for illustrative purposes only and does not represent actual experimental data.
Through such systematic studies, a detailed understanding of the pharmacophore can be built, enabling the rational design of new derivatives with potentially enhanced efficacy or improved pharmacological properties.
Future Research Directions in Millecrone B Chemistry and Biology
Advanced Biosynthetic Pathway Elucidation and Enzyme Characterization
While Millecrone B is known to be a sesquiterpenoid, likely originating from precursors like farnesyl pyrophosphate (FPP), the precise enzymatic steps and genetic underpinnings of its biosynthesis are not fully elucidated. mdpi.comrsc.org Future research will focus on identifying and characterizing the specific enzymes, such as terpene cyclases and tailoring enzymes (e.g., oxidoreductases), responsible for constructing its unique aromadendrane-type skeleton. rsc.org
Initial studies suggest that the producing organisms, such as soft corals of the genus Alcyonium or the nudibranch Leminda millecra which sequesters the compound from its diet, are the key to this puzzle. rsc.orgresearchgate.net Modern genomic and transcriptomic approaches are critical for this endeavor. By sequencing the genomes of these marine organisms, researchers can identify biosynthetic gene clusters (BGCs) that encode the necessary enzymatic machinery. biorxiv.orgnih.gov Recent work has demonstrated that corals themselves, not just their microbial symbionts, possess the genes for terpene biosynthesis, challenging a long-held paradigm and opening new avenues for discovery. nih.gov Computational tools can now help navigate these complex datasets to predict biosynthetic pathways. nih.gov
Elucidating this pathway involves several key steps:
Genome Mining: Identifying candidate terpene cyclase and modifying enzyme genes within the genomes of producing or sequestering organisms. biorxiv.orgmdpi.com
Heterologous Expression: Expressing these candidate genes in tractable microbial hosts (like E. coli or yeast) to functionally characterize the enzymes and confirm their role in the biosynthetic cascade. mdpi.combiorxiv.org
In Vitro Reconstitution: Using purified enzymes to reconstruct steps of the pathway in a controlled lab setting, allowing for detailed mechanistic studies of each transformation. biorxiv.org
Successfully mapping the biosynthetic pathway will not only provide fundamental knowledge but also furnish a toolbox of novel enzymes for biotechnological applications. ukri.org
Chemoenzymatic Synthesis Approaches for Scalable Production
The limited availability of this compound from natural sources poses a significant bottleneck for in-depth biological studies and potential therapeutic development. journals.co.za While full chemical synthesis can be complex and low-yielding for intricate natural products, a hybrid chemoenzymatic approach offers a promising and sustainable alternative. nih.govmdpi.com This strategy combines the efficiency and selectivity of enzymatic reactions with the versatility of traditional organic chemistry. nih.gov
Future research in this area will likely focus on:
Developing Biocatalytic Steps: Utilizing the enzymes identified from biosynthetic studies (see 7.1) to perform key stereo- and regioselective reactions that are challenging to achieve with conventional chemistry. nih.govmdpi.com For example, a terpene synthase could be used to construct the core carbocyclic framework from a simple precursor.
Optimizing Reaction Conditions: Fine-tuning enzymatic reactions to be performed in concert with chemical steps, potentially in one-pot cascades to improve efficiency and reduce waste. nih.govau.dk
Process Scaling: Adapting these chemoenzymatic routes for multigram-scale production, ensuring a reliable supply of this compound for advanced preclinical testing. rsc.org
This modular approach allows for the creation of not only this compound itself but also novel, non-natural analogues by feeding the enzymatic cascade with modified precursors, thereby expanding the chemical space for biological screening. nih.gov
Comprehensive Ecological Role Delineation in Marine Ecosystems
The ecological function of this compound in its native marine environment is not well understood. mdpi.comjournals.co.za As a secondary metabolite, it is hypothesized to play a role in chemical defense, protecting the producing organism from predation, fouling, or microbial infection. rsc.orgjournals.co.za this compound has shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, which supports a defensive function. mdpi.comrsc.orgresearchgate.net
Future investigations must move beyond simple lab-based assays to more ecologically relevant studies. This includes:
In Situ Studies: Examining the localization and concentration of this compound on the surface of the producing organism to understand its role as a surface-bound chemical defense.
Behavioral Assays: Conducting feeding deterrence experiments with natural predators to determine if this compound acts as an antifeedant, a common role for terpenoids in marine invertebrates. nih.govresearchgate.net
Microbiome Interactions: Investigating how this compound influences the microbial communities living on and around its host organism. Fire corals of the genus Millepora, for instance, are known to host a diverse microbiome with immense biosynthetic potential. biorxiv.orgfrontiersin.org
Understanding the compound's role within the complex web of a marine ecosystem, such as a coral reef, is crucial. frontiersin.orgvliz.be These habitats are intricate networks of chemical communication and defense, and delineating the specific contribution of this compound will provide a more complete picture of marine chemical ecology. researchgate.net
Exploration of Additional Biological Target Mechanisms and Cellular Pathways
Initial studies have shown that this compound possesses antibacterial and potential anti-inflammatory and apoptotic activities. mdpi.comevitachem.com However, the precise molecular targets and the cellular pathways it modulates to exert these effects are largely unknown. Meroterpenoids, the broader class to which this compound belongs, are known to interact with a wide array of biological targets, suggesting that this compound may have a similarly rich pharmacology. mdpi.comresearchgate.netnih.gov
Future research will employ a systems biology approach to unravel its mechanism of action. nih.gov Key methodologies will include:
Target Identification: Using techniques like chemical proteomics and thermal proteome profiling to identify the specific proteins that this compound binds to within a cell.
Pathway Analysis: Employing transcriptomics and proteomics to analyze how treatment with this compound alters global gene and protein expression, thereby revealing the signaling pathways it perturbs. nih.gov This could involve pathways related to inflammation (like NF-κB signaling) or cell cycle regulation. frontiersin.org
Phenotypic Screening: Testing this compound across a wider range of disease models and cell-based assays to uncover new, unanticipated biological activities.
By identifying its specific cellular targets, researchers can gain a deeper understanding of its therapeutic potential and potentially design more potent and selective derivatives. nih.gov This exploration could reveal novel mechanisms for treating bacterial infections or inflammatory diseases.
Q & A
Basic Research Questions
Q. How should researchers formulate precise research questions when investigating Millecrone B's biochemical properties?
- Methodological Answer :
- Begin by defining the scope (e.g., structural analysis, mechanistic studies, or functional applications).
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and testability .
- Avoid broad terms; instead, focus on measurable variables (e.g., "How does this compound modulate [specific enzyme/receptor] in [cell type] under [conditions]?") .
- Example Table :
| Framework | Application to this compound Research |
|---|---|
| PICO | Population: In vitro cell lines; Intervention: Dose-dependent exposure; Comparison: Control vs. treated groups; Outcome: Enzyme inhibition kinetics. |
| FINER | Feasible: Lab resources for synthesis; Novel: Unexplored signaling pathways; Ethical: Compliance with biosafety protocols. |
Q. What are the best practices for designing reproducible experiments to characterize this compound?
- Methodological Answer :
- Follow standardized protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) .
- Include negative controls and triplicate trials to minimize variability.
- Document all experimental conditions (e.g., temperature, solvent systems) in supplementary materials for peer validation .
Q. How can researchers ensure ethical compliance in studies involving this compound?
- Methodological Answer :
- Obtain institutional review board (IRB) approval for biological or toxicological assays .
- Adhere to chemical safety guidelines (e.g., OSHA, ACS) for handling hazardous intermediates .
Advanced Research Questions
Q. How should contradictory data on this compound's mechanism of action be analyzed?
- Methodological Answer :
- Conduct a systematic review to identify bias or methodological disparities (e.g., variations in assay conditions or model systems) .
- Apply meta-analysis tools to quantify heterogeneity across studies .
- Replicate conflicting experiments under standardized conditions to isolate variables .
Q. What interdisciplinary approaches enhance the study of this compound's multifunctional properties?
- Methodological Answer :
- Integrate computational modeling (e.g., molecular docking) with wet-lab validation to predict and verify interactions .
- Collaborate with bioinformaticians to analyze omics data (e.g., transcriptomic changes post-treatment) .
- Use hybrid methodologies, such as chemoproteomics, to map target engagement .
Q. How can researchers optimize data collection instruments for high-throughput screening of this compound analogs?
- Methodological Answer :
- Design structured questionnaires or assay templates to capture critical variables (e.g., IC50, selectivity indices) .
- Pilot-test instruments to identify ambiguities and refine operational definitions (e.g., "inhibition" vs. "activation") .
- Use digital tools (e.g., LabArchives) for real-time data logging and version control .
Q. What strategies validate the reproducibility of this compound's reported bioactivity across independent labs?
- Methodological Answer :
- Share raw datasets and analytical pipelines via open-access repositories (e.g., Zenodo) .
- Conduct cross-lab ring trials with blinded samples to eliminate observer bias .
- Publish detailed protocols in methodologies-focused journals (e.g., Nature Protocols) .
Methodological Tables for Reference
Table 1 : Common Pitfalls in this compound Research and Solutions
Table 2 : Frameworks for Hypothesis Refinement
| Framework | Use Case |
|---|---|
| PICO | Structuring comparative studies (e.g., efficacy vs. analogs) |
| SPIDER | Qualitative analysis of this compound's therapeutic potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
